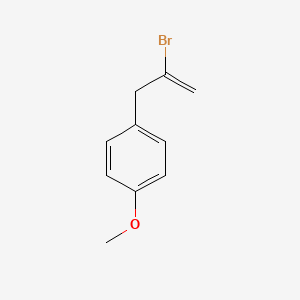

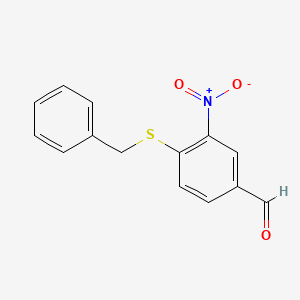

4-(Benzylthio)-3-nitrobenzaldehyde

Vue d'ensemble

Description

“4-(Benzylthio)-3-nitrobenzaldehyde” is a compound that contains a benzylthio group (-C6H5CH2S-) and a nitro group (-NO2) attached to a benzaldehyde core. The benzylthio group is a sulfur-containing group attached to a benzyl group, and the nitro group is a common functional group in organic chemistry that can contribute to the reactivity of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzylthio and nitro groups onto a benzaldehyde core. This could potentially be achieved through nucleophilic aromatic substitution reactions or via a multi-step synthesis involving protection and deprotection strategies .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the benzylthio and nitro groups on the benzene ring of the benzaldehyde. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the electron-withdrawing nitro group and the electron-donating benzylthio group. These groups could direct further chemical reactions to specific positions on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the nature of the benzylthio and nitro groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique

Chemoselective Synthesis Processes

4-(Benzylthio)-3-nitrobenzaldehyde and its derivatives are utilized in chemoselective synthesis processes. For instance, the benzylation and allylation of 4-nitrobenzaldehyde have been achieved in high yields in aqueous media using different phase transfer catalysts and metal catalysts (Zha, Z., Xde, Z., Zhou, C., Wang, Z., & Wang, Y., 2010).

Crystallographic Studies

Crystallographic studies of compounds derived from nitrobenzaldehydes, including those related to this compound, reveal detailed molecular configurations and intermolecular interactions, which are critical for understanding their chemical properties and potential applications (Shan, S., Huang, Y.-L., Guo, H.-Q., Li, D.-F., & Sun, J., 2011).

Synthesis of Nitrobenzaldehyde Isomers

Research on the synthesis of nitrobenzaldehyde isomers, including 3-nitrobenzaldehyde, which is structurally related to this compound, is significant for the production of various chemicals for the bulk and fine chemicals industry. Kinetic modeling and reaction networks have been developed to improve the efficiency of these synthesis processes (Russo, D., Onotri, L., Marotta, R., Andreozzi, R., & Somma, I. D., 2017).

Photoreaction Studies

Solid-state photoreaction studies involving nitrobenzaldehydes, closely related to this compound, provide insights into the pathways and mechanisms of photochemical reactions. These studies are essential for the development of novel photochemical synthesis methods (Meng, J., Du, D., Xiong, G., Wang, W.-G., Wang, Y.-m., Koshima, H., & Matsuura, T., 1994).

Catalysis Research

The study of catalysis using nitrobenzaldehyde derivatives, including this compound, is pivotal for the development of new catalytic processes in organic synthesis. This research includes the exploration of novel catalysts and reaction conditions to improve selectivity and efficiency in various chemical reactions (Perozo-Rondón, E., Calvino-Casilda, V., Martín-Aranda, R., Casal, B., Durán-Valle, C., & Rojas-Cervantes, M., 2006).

Microreactor Applications

The use of microreactors in the synthesis of nitrobenzaldehyde isomers, closely related to this compound, demonstrates the potential of microreactor technology in enhancing the safety and efficiency of chemical processes (Russo, D., Somma, I. D., Marotta, R., Tomaiuolo, G., Andreozzi, R., Guido, S., & Lapkin, A., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity . These compounds often target key proteins or enzymes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .

Mode of Action

Similar compounds often interact with their targets by forming covalent bonds, thereby inhibiting the function of the target protein or enzyme . This interaction can lead to changes in cellular processes such as cell cycle progression, DNA replication, and protein synthesis, ultimately leading to cell death .

Biochemical Pathways

Similar compounds have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis . These effects can lead to downstream changes such as cell cycle arrest, DNA damage, and induction of apoptosis .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to induce cell cycle arrest, dna damage, and apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

The action, efficacy, and stability of 4-(Benzylthio)-3-nitrobenzaldehyde can be influenced by various environmental factors. For instance, pH and temperature can affect the stability and activity of the compound . Moreover, the presence of other substances (e.g., proteins, ions) can also affect the compound’s action by interacting with it or its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPQYSMFXQEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384289 | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-44-1 | |

| Record name | 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)